

Application Note: Characterization of Bactobolin C using High-Resolution Mass Spectrometry

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Compound of Interest

Compound Name: *Bactobolin C*

Cat. No.: B15562639

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Bactobolin C is a member of the bactobolin family of antibiotics, which are polyketide-peptide natural products.[1][2] First identified in 1979 from *Pseudomonas* species, bactobolins exhibit a range of biological activities, including potent antibacterial and antitumor properties.[1][3][4] The unique chemical structure of **Bactobolin C**, which includes a dichloromethyl group, contributes significantly to its biological function.[5][6] Its mechanism of action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit, making it a subject of interest in drug discovery and development.[2][7][8][9]

Accurate characterization of **Bactobolin C** is crucial for its development as a potential therapeutic agent. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is a powerful analytical technique for the unambiguous identification and structural elucidation of such natural products. This application note provides a detailed protocol for the characterization of **Bactobolin C** using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Chemical Structure of **Bactobolin C**

- Molecular Formula: C₁₄H₂₀Cl₂N₂O₆[1][3][10][11]
- Molecular Weight: 383.22 g/mol [1][10][11]

- Monoisotopic Mass: 382.0698 Da[4][11]
- IUPAC Name: (2S)-N-[(3S,4R,4aR,5R,6R)-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide[1][3]

Experimental Protocols

Sample Preparation

- Stock Solution: Prepare a 1 mg/mL stock solution of **Bactobolin C** in methanol.
- Working Solution: Dilute the stock solution with a 50:50 mixture of acetonitrile and water (containing 0.1% formic acid for positive ion mode analysis) to a final concentration of 1-10 µg/mL.
- Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For complex mixtures or samples requiring separation, reverse-phase liquid chromatography can be coupled to the mass spectrometer.

- LC System: A standard UHPLC or HPLC system.
- Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[12]
- Mobile Phase A: 0.1% formic acid in water.[12]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[12]
- Flow Rate: 0.25 mL/min.[12]
- Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
- Injection Volume: 1-5 µL.

Mass Spectrometry

The following parameters are recommended for a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 - 4.5 kV
Cone Voltage	20 - 40 V
Source Temperature	120 - 150 °C
Desolvation Gas	Nitrogen
Desolvation Temp.	350 - 450 °C
Desolvation Gas Flow	600 - 800 L/hr
Acquisition Mode	Full Scan MS and Targeted MS/MS
MS Scan Range	m/z 100 - 1000
MS/MS Precursor Ion	[M+H] ⁺ (m/z 383.0771)
Collision Gas	Argon or Nitrogen
Collision Energy	10 - 40 eV (ramped)

Data Presentation and Interpretation

Full Scan Mass Spectrum

In positive ion mode ESI, **Bactobolin C** is expected to be detected as the protonated molecule, [M+H]⁺. The high-resolution mass measurement allows for the confirmation of its elemental composition.

Ion Species	Calculated m/z	Observed m/z	Mass Error (ppm)
[M+H] ⁺	383.0771	383.0768	< 1
[M+Na] ⁺	405.0590	405.0585	< 1

The characteristic isotopic pattern of the two chlorine atoms (^{35}Cl and ^{37}Cl) in the $[\text{M}+\text{H}]^+$ ion cluster provides additional confirmation of the presence of **Bactobolin C**.

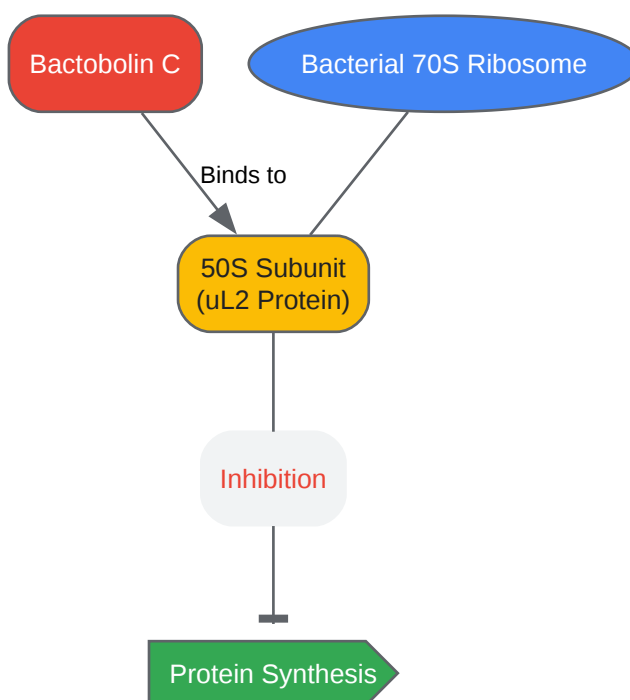
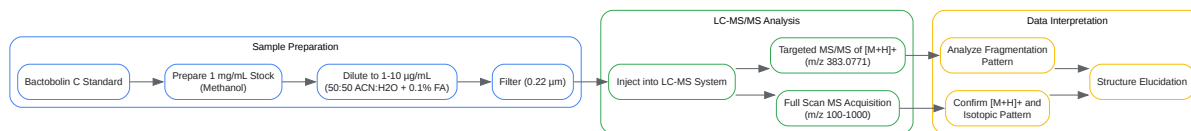
Tandem Mass Spectrometry (MS/MS) Analysis

Fragmentation of the $[\text{M}+\text{H}]^+$ precursor ion (m/z 383.0771) provides structural information. The major fragmentation pathways are proposed based on the known structure of **Bactobolin C**.

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Neutral Loss	Proposed Fragment Structure
383.0771	365.0666	H_2O	Loss of a hydroxyl group
383.0771	347.0560	$2\text{H}_2\text{O}$	Loss of two hydroxyl groups
383.0771	312.1180	$\text{C}_3\text{H}_7\text{NO}$	Loss of the alanine residue
383.0771	294.1075	$\text{C}_3\text{H}_7\text{NO} + \text{H}_2\text{O}$	Loss of alanine and water
383.0771	229.0475	$\text{C}_3\text{H}_7\text{NO} + \text{C}_2\text{H}_2\text{Cl}_2\text{O}$	Cleavage of the lactone ring and loss of dichloroketene

Visualizations

Experimental Workflow



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